1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene
Description
Chemical Structure and Properties The compound 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene (CAS: 918654-78-1) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₆₆H₄₀ . Its structure comprises a central pyrene core substituted with naphthalene and terphenyl-pyrene moieties, forming an extended π-system. This architecture enhances electronic delocalization, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. The compound’s rigidity and planar geometry suggest high thermal stability, though its large molecular weight may limit solubility in common organic solvents .
Properties
CAS No. |
918654-75-8 |
|---|---|
Molecular Formula |
C60H36 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
1-naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C60H36/c1-2-15-49-39(7-1)8-6-16-52(49)53-31-25-44-27-33-55-51(30-24-43-28-34-56(53)60(44)59(43)55)48-14-5-12-46(36-48)38-19-17-37(18-20-38)45-11-4-13-47(35-45)50-29-23-42-22-21-40-9-3-10-41-26-32-54(50)58(42)57(40)41/h1-36H |
InChI Key |
NVWUKSWXNTUSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms in aromatic rings with other substituents, facilitated by catalysts and specific reaction conditions.
Coupling Reactions: These reactions are used to join two aromatic rings through a carbon-carbon bond, often using palladium or nickel catalysts.
Oxidative Aromatization: This step involves the oxidation of intermediate compounds to form aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved may include:
Signal Transduction: Modulating the activity of signaling proteins.
Gene Expression: Influencing the transcription of specific genes.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrene-based derivatives with tailored substituents to modulate optoelectronic properties. Key structural analogues include:
Key Differences :
- Conjugation Length : The target compound’s multi-aryl architecture provides a longer π-conjugation pathway compared to EIPDP (chalcone-pyrene) and pyrazole-naphthofuran derivatives, leading to redshifted absorption/emission spectra .
- Solubility: The terphenyl and naphthalene groups in the target compound likely reduce solubility in polar solvents (e.g., ethanol, DMF) compared to smaller derivatives like EIPDP .
- Synthetic Complexity : The target compound requires multi-step coupling reactions due to its bulky substituents, whereas EIPDP and pyrazole derivatives are synthesized via Claisen-Schmidt or Vilsmeier-Haack reactions in fewer steps .
Photophysical and Electronic Properties
- Absorption/Emission : Pyrene derivatives typically exhibit strong fluorescence in the blue-green region (λem ≈ 400–500 nm). The target compound’s extended conjugation may shift λem beyond 500 nm, similar to terphenyl-pyrene hybrids reported in optoelectronic studies .
- Charge Transport: The rigid, planar structure of the target compound favors high charge-carrier mobility, outperforming chalcone-based derivatives like EIPDP, where rotational freedom in the enone linker disrupts conjugation .
Thermal Stability
PAHs with fused aromatic systems generally exhibit high thermal decomposition temperatures (>300°C). The target compound’s stability is expected to surpass that of pyrazole-naphthofuran derivatives (Tdec ≈ 250°C) due to reduced steric strain and stronger intermolecular π-π stacking .
Biological Activity
1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its complex structure and potential biological activities. This compound, characterized by a high molecular weight and extensive π-conjugation, is hypothesized to exhibit significant interactions with biological systems, particularly in the context of toxicity and environmental health.
- Molecular Formula : C₅₀H₃₀
- Molecular Weight : 630.77 g/mol
- LogP : 14.15, indicating high lipophilicity which may influence its bioavailability and interaction with cellular membranes .
Biological Activity Overview
The biological activity of 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene can be categorized into several key areas:
1. Toxicological Effects
Research indicates that various PAHs, including derivatives of pyrene, can induce toxic effects through mechanisms such as:
- CYP1A1 Induction : Similar compounds have been shown to activate the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of cytochrome P450 enzymes like CYP1A1. This activation can result in metabolic activation of PAHs into reactive intermediates that cause DNA damage .
The mechanisms through which this compound exerts its biological effects include:
- DNA Damage : Metabolically activated forms of PAHs can form DNA adducts, leading to mutations and potential carcinogenesis.
- Inflammatory Responses : Exposure to PAHs has been associated with inflammatory responses in lung tissues, mediated through pathways involving cytokines and other inflammatory markers .
Case Studies
Several studies have explored the biological implications of PAHs similar to 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]. Notably:
Study on Naphtho[2,1-a]pyrene
A study investigated the effects of naphtho[2,1-a]pyrene on CYP1A1 expression in vivo and in vitro. The findings revealed that naphtho[2,1-a]pyrene could induce CYP1A1 expression through both transcriptional and post-transcriptional mechanisms involving methylation processes on CYP1A1 mRNA. This study underscores the potential for similar compounds to influence gene expression related to xenobiotic metabolism .
Data Table: Comparison of Biological Activities
| Compound Name | CYP Induction | DNA Damage | Inflammatory Response |
|---|---|---|---|
| 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene | Yes | Yes | Yes |
| Naphtho[2,1-a]pyrene | Yes | Yes | Yes |
| Benzo[a]pyrene | Yes | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
